3-(Benzothiazol-2-ylaminomethylene)-chroman-2,4-dione
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Overview
Description
3-{[(1,3-benzothiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a complex organic compound that features a benzothiazole moiety linked to a benzopyran structure.
Preparation Methods
The synthesis of 3-{[(1,3-benzothiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques like microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
3-{[(1,3-benzothiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its anticancer activities, particularly as an inhibitor of tyrosine kinase receptors.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets such as tyrosine kinase receptors. These receptors are often overexpressed in various cancers, and their inhibition can lead to reduced tumor growth and proliferation. The molecular pathways involved include the disruption of signal transduction processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and benzopyran-based molecules. What sets 3-{[(1,3-benzothiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione apart is its unique combination of the benzothiazole and benzopyran moieties, which confer distinct biological activities. Other similar compounds include:
- 3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones
- Benzothiazole-based anti-tubercular compounds .
Properties
Molecular Formula |
C17H10N2O3S |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-[(E)-1,3-benzothiazol-2-yliminomethyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H10N2O3S/c20-15-10-5-1-3-7-13(10)22-16(21)11(15)9-18-17-19-12-6-2-4-8-14(12)23-17/h1-9,20H/b18-9+ |
InChI Key |
YHZDDBWEXLBOMX-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC4=CC=CC=C4S3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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